Methyl thiomorpholine-3-carboxylate

Descripción general

Descripción

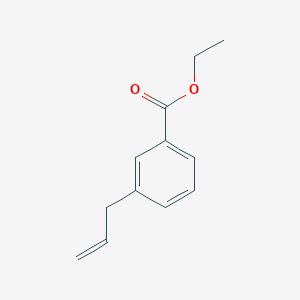

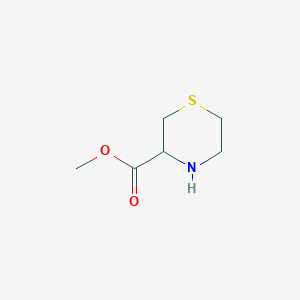

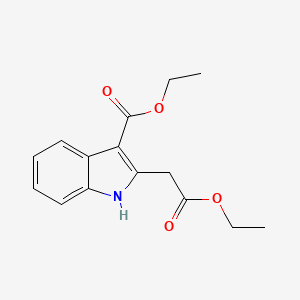

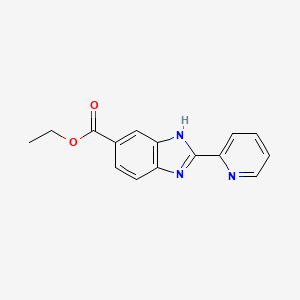

“Methyl thiomorpholine-3-carboxylate” is a chemical compound with the molecular formula C6H11NO2S . It is also known as “Thiomorpholine-3-carboxylic acid methyl ester hydrochloride” and is a member of thiomorpholines and a monocarboxylic acid anion .

Synthesis Analysis

The synthesis of thiomorpholine involves a two-step telescoped format. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction leads to the corresponding half-mustard intermediate in quantitative yield. Thiomorpholine is subsequently obtained by base-mediated cyclization .Molecular Structure Analysis

The molecular structure of “Methyl thiomorpholine-3-carboxylate” is represented by the InChI code: 1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl thiomorpholine-3-carboxylate” has a molecular weight of 161.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 2, and it has a topological polar surface area of 63.6 Ų .Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Methyl thiomorpholine-3-carboxylate: has been studied for its role as an inhibitor in enzymatic reactions. It’s particularly noted for its interaction with thiomorpholine-carboxylate dehydrogenase , an enzyme involved in metabolic pathways . Researchers have explored its inhibitory effects to understand enzyme mechanisms and to design drugs that can modulate enzyme activity.

Synthesis of Carboxylic Acid Esters

This compound is used in the synthesis of carboxylic acid esters, which are vital in the production of various organic compounds, drug molecules, and natural products . Its reactivity as either an electrophile or nucleophile makes it a versatile reagent in esterification reactions, contributing to advancements in green chemistry and industrial applications.

Anti-inflammatory Drug Development

“Methyl thiomorpholine-3-carboxylate” derivatives have been synthesized as part of research targeting novel molecules with potential anti-inflammatory properties . The structural features of this compound make it a valuable precursor in the development of new therapeutic agents.

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl thiomorpholine-3-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) It’s known that thiazole derivatives can interact with a variety of targets depending on their specific structure .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact interaction of Methyl thiomorpholine-3-carboxylate with its targets would depend on the specific structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Methyl thiomorpholine-3-carboxylate.

Result of Action

Thiazole derivatives have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

methyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511653 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thiomorpholine-3-carboxylate | |

CAS RN |

78865-47-1 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)